molecular formula C5H13O4P B1293930 Diethyl (hydroxymethyl)phosphonate CAS No. 3084-40-0

Diethyl (hydroxymethyl)phosphonate

Cat. No. B1293930
Key on ui cas rn: 3084-40-0
M. Wt: 168.13 g/mol
InChI Key: RWIGWWBLTJLKMK-UHFFFAOYSA-N
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Patent
US05055458

Procedure details

To a hexane washed suspension of 60% sodium hydride (262mg, 6.5 mmol) in diethyl ether (10 ml) was added diethyl hydroxymethylphosphonate (lg, 5.95 mmol) and the reaction mixture stirred for 1 hour at 20° C. under nitrogen. Allyl bromide (0.94 g, 0.67 ml, 7.7 mmol) was then added dropwise and the reaction mixture stirred for 2 hours at 20° C. The solids were filtered off and the filtrate diluted with dichloromethane (30 ml). The solution was washed with water (2×30 ml), dried (MgSO4) and the solvent evaporated to give diethyl allyloxymethylphosphonate (0.85 g, 69%) as a clear liquid needing no further purification. νmax (film) 1260, 1030 and 960 cm-1 ; δH (CDCl3) 1.34(6H, t, J7.3 Hz, 2×CH3), 3.71(2H, d, J8.3 Hz, CH2P), 4.17(6H, m, 2×CH2CH3 +CH2OCH2P), 5.28(2H, m, CH2 =CH), 5.88(1H, m, CH2 =CH).
Quantity
262 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5.95 mmol
Type
reactant
Reaction Step Two
Quantity
0.67 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[OH:3][CH2:4][P:5](=[O:12])([O:9][CH2:10][CH3:11])[O:6][CH2:7][CH3:8].[CH2:13](Br)[CH:14]=[CH2:15]>C(OCC)C>[CH2:15]([O:3][CH2:4][P:5](=[O:12])([O:9][CH2:10][CH3:11])[O:6][CH2:7][CH3:8])[CH:14]=[CH2:13] |f:0.1|

Inputs

Step One
Name
Quantity
262 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
5.95 mmol
Type
reactant
Smiles
OCP(OCC)(OCC)=O
Step Three
Name
Quantity
0.67 mL
Type
reactant
Smiles
C(C=C)Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
the reaction mixture stirred for 1 hour at 20° C. under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
To a hexane washed
STIRRING
Type
STIRRING
Details
the reaction mixture stirred for 2 hours at 20° C
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The solids were filtered off
ADDITION
Type
ADDITION
Details
the filtrate diluted with dichloromethane (30 ml)
WASH
Type
WASH
Details
The solution was washed with water (2×30 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C=C)OCP(OCC)(OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.85 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 68.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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